molecular formula C11H16F2NO4P B8050196 Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate

Cat. No.: B8050196
M. Wt: 295.22 g/mol
InChI Key: AVOAYKFVFRIVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate: is a chemical compound with the molecular formula C11H16F2NO4P It is characterized by the presence of a pyridine ring substituted with a diethoxyphosphoryl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and fluorinated reagents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atoms and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate involves its interaction with specific molecular targets. The diethoxyphosphoryl group and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 2-fluoro-2-phosphonoacetate
  • Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate

Uniqueness

Diethyl (1,1-difluoro-2-hydroxy-2-(pyridin-4-yl)ethyl)phosphonate is unique due to its specific substitution pattern on the pyridine ring and the presence of both diethoxyphosphoryl and difluoro groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2NO4P/c1-3-17-19(16,18-4-2)11(12,13)10(15)9-5-7-14-8-6-9/h5-8,10,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOAYKFVFRIVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=NC=C1)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.